MDAI (MDAI) is a synthetic compound that belongs to the aminoindane family. It has been utilized as a research chemical, primarily due to its structural similarities to 3,4-methylenedioxymethamphetamine (MDMA). [] MDAI has been employed in scientific studies exploring its pharmacological properties, particularly its interactions with monoamine transporters in the brain. These studies aim to understand the mechanisms behind its effects and compare them to those of MDMA. [, , ]
Related Compounds
3,4-Methylenedioxymethamphetamine (MDMA)
Compound Description: 3,4-Methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a potent psychoactive drug primarily used for its entactogenic and stimulant effects. MDMA acts as a serotonin, norepinephrine, and dopamine releaser and reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. [, , , , , , ]
Relevance: MDAI is structurally similar to MDMA and is often studied in comparison to it. Both compounds exhibit similar subjective, autonomic, and endocrine effects. [, , , , , ] Research suggests that MDAI may serve as a substitute for MDMA in drug discrimination studies, indicating a similar pharmacological profile and potential for abuse. [, , ]
Compound Description: (−)-2,5-Dimethoxy-4-methylamphetamine hydrochloride (DOM), also known as STP, is a psychedelic and hallucinogenic drug belonging to the amphetamine class. DOM primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor subtype. []
Relevance: MDAI has been shown to substitute for the discriminative stimulus effects of DOM in rats, suggesting overlapping pharmacological mechanisms and potential for cross-tolerance. [] This finding further supports the classification of MDAI as a drug with both stimulant and hallucinogenic properties.
Methamphetamine
Compound Description: Methamphetamine is a powerful stimulant drug that primarily affects the central nervous system. It increases the release and blocks the reuptake of dopamine, leading to a surge in dopamine levels in the brain, resulting in feelings of euphoria and alertness. [, , ]
Relevance: Although MDAI partially substituted for methamphetamine in drug discrimination studies, it did not fully generalize to methamphetamine's discriminative stimulus effects. [] This partial substitution suggests some overlap in their mechanisms of action but also indicates distinct pharmacological profiles. []
Cocaine
Compound Description: Cocaine is a strong stimulant drug that acts as a dopamine reuptake inhibitor, leading to increased dopamine levels in the brain and producing feelings of euphoria and alertness. [, , ]
Relevance: MDAI fully substituted for cocaine in drug discrimination studies, suggesting similarities in their subjective and reinforcing effects. [] This finding highlights MDAI's potential for abuse and dependence, similar to that of cocaine. []
5,6-Dihydroxy-2-aminoindane
Compound Description: This compound is a metabolite of MDAI identified in rat urine. It is formed through the oxidative demethylenation of MDAI. []
Relevance: This metabolite elucidates the metabolic pathway of MDAI in rats, which primarily involves oxidative demethylenation followed by O-methylation and N-acetylation. []
5-Hydroxy-6-methoxy-2-aminoindane
Relevance: This metabolite, along with 5,6-Dihydroxy-2-aminoindane, reveals the significant metabolic pathways of MDAI in rats, highlighting the sequential biotransformations the parent compound undergoes. []
N-Acetyl-5,6-methylenedioxy-2-aminoindane
Compound Description: This metabolite, identified in rat urine, results from the N-acetylation of MDAI. []
Relevance: This metabolite demonstrates the N-acetylation pathway of MDAI metabolism, which contributes to the diversity of metabolic products generated. []
N-Acetyl-5,6-dihydroxy-2-aminoindane
Compound Description: Found in rat urine, this metabolite is formed through the oxidative demethylenation of MDAI, followed by N-acetylation. []
Relevance: This metabolite further elucidates the complex metabolic pathways of MDAI, showcasing the interplay between oxidative demethylenation and N-acetylation. []
N-Acetyl-5-hydroxy-6-methoxy-2-aminoindane
Compound Description: This metabolite, identified in rat urine, is generated through a series of metabolic transformations of MDAI, including oxidative demethylenation, O-methylation, and N-acetylation. []
Relevance: This compound, along with the other identified metabolites, provides a comprehensive understanding of MDAI's metabolic fate in rats, showcasing the multiple biotransformation steps involved. []
Cis- and trans-1-hydroxy-5,6-methylenedioxy-2-aminoindane
Compound Description: These metabolites are formed through the hydroxylation of MDAI at the 1-position, resulting in both cis and trans isomers. []
Relevance: While identified as minor metabolites in rat urine, they highlight the potential for MDAI to undergo hydroxylation, further contributing to its metabolic diversity. []
5,6-Methylenedioxyindan-2-ol
Compound Description: This minor metabolite of MDAI, found in rat urine, is formed by a combination of deamination and hydroxylation reactions. []
Relevance: This metabolite reveals an alternative metabolic pathway for MDAI, demonstrating that the molecule can be modified by both deamination and hydroxylation processes. []
4-Hydroxy-5,6-methylenedioxy-2-aminoindane
Compound Description: This compound, tentatively identified as a metabolite of MDAI in rat urine, is a product of hydroxylation at the 4-position. []
Relevance: Although identified tentatively, this metabolite suggests the potential for MDAI to undergo hydroxylation at various sites on the molecule, further contributing to its metabolic complexity. []
5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI)
Compound Description: This compound is a structural analog of MDAI, featuring an additional methyl group attached to the nitrogen atom. Limited research is available on MDMAI. []
Relevance: As a structural analog of MDAI, MDMAI represents a potential "next generation" synthetic cathinone that may emerge on the market. Its structural similarities to MDAI suggest it may possess similar pharmacological effects, and its emergence highlights the ongoing challenge of novel psychoactive substances appearing faster than legislation and research can keep up. []
5-Iodo-2-aminoindane (5-IAI)
Compound Description: This compound is a synthetic cathinone structurally related to MDAI, with an iodine atom replacing the methylenedioxy group. 5-IAI is a potent serotonin releaser and has been associated with severe adverse effects, including fatalities. [, , , , ]
Relevance: 5-IAI's structural similarity to MDAI and its reported toxicity underscore the potential dangers associated with this class of compounds. The emergence of new aminoindanes like 5-IAI highlights the constant evolution of the NPS landscape and the need for continued research and monitoring. [, , , , ]
4-Methylethcathinone (4-MEC)
Compound Description: This compound is a synthetic cathinone that acts as a potent norepinephrine-dopamine reuptake inhibitor. 4-MEC has been associated with severe adverse effects and fatalities. [, ]
Relevance: Although structurally dissimilar to MDAI, 4-MEC highlights the wider family of synthetic cathinones, demonstrating the diversity and potential dangers within this class of NPS. [, ]
5-Methoxy-methylone
Compound Description: Also known as "bk-MBDB", this synthetic cathinone acts primarily as a serotonin releaser and has structural similarities to both MDMA and MDAI. 5-Methoxy-methylone has been linked to adverse effects and fatalities. []
Relevance: 5-Methoxy-methylone demonstrates the structural and pharmacological similarities between various synthetic cathinones, including MDAI, and emphasizes the potential risks associated with their use. []
3,4-Methylenedioxy-N-ethylcathinone (ethylone)
Compound Description: A synthetic cathinone structurally similar to MDMA and MDAI, ethylone acts as a combined serotonin-dopamine releaser. It has been associated with adverse effects, including death. [, ]
Relevance: Ethylone, alongside other related cathinones, showcases the evolving nature of NPS and the challenges they pose. Its structural and pharmacological similarities to MDAI highlight the potential dangers of this class of compounds. [, ]
5-Methoxy-6-methyl-2-aminoindane (MMAI)
Compound Description: A structural analog of MDAI, MMAI substitutes a methoxy group for the methylenedioxy group. Limited research is available on this compound. []
Relevance: As with other emerging aminoindanes, MMAI demonstrates the continuing development of novel psychoactive substances and underscores the need for comprehensive research into their potential risks and harms. []
Overview
5,6-Methylenedioxy-2-aminoindane, commonly referred to as MDAI, is a synthetic compound belonging to the class of entactogens, which are substances that enhance feelings of emotional closeness and empathy. MDAI is structurally related to 3,4-methylenedioxymethamphetamine (MDMA), sharing similar pharmacological properties but differing in its molecular structure and effects. It is classified as a serotonin-norepinephrine releasing agent and is known for its psychoactive effects, which can include increased sociability and altered sensory perception.
Source
MDAI was first synthesized in the laboratory and has gained attention as a "legal high" in various recreational contexts. Its synthesis and characterization have been documented in scientific literature, including studies on its pharmacological properties and potential risks associated with its use. The compound's CAS number is 132741-81-2, and it has a molecular formula of C10H11N O2 with a molecular weight of 177.20 g/mol.
Classification
MDAI falls under the category of psychoactive substances known as aminoindanes. It exhibits properties similar to those of other entactogens but is distinct in its chemical structure, which includes a methylenedioxy group attached to the indane framework. This classification places MDAI among substances that may induce euphoria and enhance mood while also posing risks related to serotonin syndrome at high doses or when combined with other drugs.
Synthesis Analysis
The synthesis of 5,6-methylenedioxy-2-aminoindane involves several key steps:
Starting Material: The synthesis begins with 3-(3,4-methylenedioxyphenyl)propionic acid.
Formation of Acid Chloride: The acid is converted into its acid chloride derivative.
Indanone Production: Heating the acid chloride leads to the formation of 5,6-methylenedioxy-1-indanone.
Hydroxyimino Ketone Formation: The indanone is treated with amyl nitrite in methanol under acidic conditions (HCl) to produce a hydroxyimino ketone.
Reduction to Aminoindane: Finally, the hydroxyimino ketone undergoes reduction using palladium on carbon (Pd/C) in glacial acetic acid with catalytic sulfuric acid, yielding 5,6-methylenedioxy-2-aminoindane.
These steps illustrate a complex synthesis pathway that requires careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of 5,6-methylenedioxy-2-aminoindane can be described as follows:
Molecular Formula: C10H11N O2
Molecular Weight: 177.20 g/mol
Structural Features:
The compound features an indane ring system fused with a methylenedioxy group.
The nitrogen atom is part of an amino group attached to the carbon backbone.
The chemical structure can be represented using the SMILES notation: NC1Cc2cc3OCOc3cc2C1 and the InChI identifier: InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2.
Chemical Reactions Analysis
5,6-Methylenedioxy-2-aminoindane can undergo various chemical reactions typical for compounds containing amino and methylenedioxy functional groups:
Oxidation: The amino group can be oxidized under certain conditions to form imines or other nitrogen-containing compounds.
Alkylation: The nitrogen atom can react with alkyl halides to form N-alkyl derivatives.
Acylation: The amino group can also undergo acylation reactions leading to amides.
These reactions highlight the versatility of MDAI in synthetic organic chemistry and potential modifications for research purposes.
Mechanism of Action
The mechanism of action for 5,6-methylenedioxy-2-aminoindane primarily involves its interaction with neurotransmitter systems in the brain:
Serotonin Release: MDAI acts as a releasing agent for serotonin, norepinephrine, and dopamine. It has been shown to have significant affinity for serotonin receptors (particularly 5-HT_2A) which are implicated in mood regulation and sensory perception.
Receptor Interaction: MDAI's effects are mediated through its binding to various adrenergic receptors (α_2 receptors), influencing mood and emotional states.
The pharmacological profile suggests that while MDAI shares some similarities with MDMA in terms of subjective effects, it may have distinct safety profiles due to differences in receptor affinity and monoamine release dynamics.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white crystalline powder.
Solubility: Soluble in organic solvents; limited solubility in water.
Chemical Properties
Relevant Data
MDAI has been characterized using various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy which provide insights into its structure and purity.
Applications
While primarily known for its recreational use as a "legal high," 5,6-methylenedioxy-2-aminoindane has potential applications in scientific research:
Psychopharmacology Studies: Investigated for its effects on mood and perception similar to those produced by MDMA.
Therapeutic Research: Potential exploration as a treatment adjunct in psychotherapy due to its entactogenic properties.
Chemical Research: Utilized as a model compound for studying aminoindanes and their pharmacological effects.
Despite its applications, caution is warranted due to the risks associated with recreational use and the potential for adverse effects related to serotonin syndrome at high doses or when combined with other substances.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MDAI is an indane analog of 3,4-(methylenedioxy)amphetamine (MDA), a psychoactive compound. In animal studies, MDAI effects are indistinguishable from 3,4-(methylenedioxy)methamphetamine (MDMA). While non-neurotoxic in animals when administered alone, MDAI produces significant serotonin neurotoxicity when given with dopaminergic agents. MDAI has potential for abuse; this product is intended for forensic purposes.
Pelargonidin 3-O-rutinoside 5-O-beta-D-glucoside is an anthocyanin cation consisting of pelargonidin having a rutinosyl [6-deoxy-alpha-L-mannosyl-(1->6)-beta-D-glucosyl] residue attached at the 3-hydroxy position and a beta-D-glucosyl residue at the 5-hydroxy position. It is an anthocyanin cation, a rutinoside, a beta-D-glucoside and a disaccharide derivative. It is a conjugate acid of a pelargonidin 3-O-rutinoside 5-O-beta-D-glucoside betaine.
Dehydrodeoxycoformycin is a coformycin that is dehydrocoformycin with the hydroxy group at position 2 replaced with a hydrogen. It derives from a dehydrocoformycin.
3,8-Dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one is a natural product found in Lindera aggregata, Neolitsea villosa, and other organisms with data available.